Bienvenue dans la boutique en ligne BenchChem!

(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone

Carboxylesterase 2 CES2 inhibition Human liver microsomes

(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone (CAS 1334370-67-0) is a heterocyclic small molecule composed of a benzimidazole-substituted azetidine core linked via a carbonyl bridge to a benzothiazole moiety. With a molecular formula of C18H14N4OS and molecular weight of 334.4 g/mol, this compound has been experimentally evaluated for inhibition of human carboxylesterases (CES1 and CES2) in human liver microsome assays.

Molecular Formula C18H14N4OS
Molecular Weight 334.4
CAS No. 1334370-67-0
Cat. No. B2811263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone
CAS1334370-67-0
Molecular FormulaC18H14N4OS
Molecular Weight334.4
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C18H14N4OS/c23-18(17-21-14-7-3-4-8-15(14)24-17)22-9-11(10-22)16-19-12-5-1-2-6-13(12)20-16/h1-8,11H,9-10H2,(H,19,20)
InChIKeyVBTHADFYYACNHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1334370-67-0: A Dual Carboxylesterase-Inhibitory Benzimidazole-Azetidine-Benzothiazole Scaffold for Metabolic Profiling


(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone (CAS 1334370-67-0) is a heterocyclic small molecule composed of a benzimidazole-substituted azetidine core linked via a carbonyl bridge to a benzothiazole moiety [1]. With a molecular formula of C18H14N4OS and molecular weight of 334.4 g/mol, this compound has been experimentally evaluated for inhibition of human carboxylesterases (CES1 and CES2) in human liver microsome assays [2]. It exhibits a moderate dual-inhibition profile with CE2-preferential activity (CE2 IC50: 3,420 nM; CE1 IC50: 12,300 nM) [2]. The compound is commercially available through screening compound suppliers including Life Chemicals (Cat. F6037-0206), typically at ≥95% purity [3].

Why 1334370-67-0 Cannot Be Replaced by a Generic Benzimidazole or Benzothiazole Analog in CES Profiling Studies


Carboxylesterase (CES) inhibition potency and isoform selectivity are exquisitely sensitive to the three-dimensional arrangement of the heterocyclic scaffold and the nature of the linker connecting the pharmacophoric elements [1]. The azetidine ring in 1334370-67-0 imposes conformational rigidity that directly modulates the relative orientation of the benzimidazole and benzothiazole moieties, a spatial parameter absent in flexible-chain analogs [2]. Experimental data demonstrate that even within the same human liver microsome assay entry, compounds sharing the benzimidazole–benzothiazole motif can differ in CES2 inhibitory potency by over 170-fold (IC50 values spanning 20 nM to >3,420 nM) depending on the linker and substitution pattern [3]. Consequently, substituting 1334370-67-0 with a generic benzimidazole derivative or an alternative benzothiazole-bearing scaffold introduces uncontrolled variability in CES1/CES2 activity modulation, compromising the reproducibility of metabolic stability, prodrug activation, or drug–drug interaction studies [1].

Quantitative Differentiation Evidence for 1334370-67-0 Relative to Closest Analogs and In-Class Candidates


CES2 Inhibitory Potency: Direct Head-to-Head Comparison with Co-Assayed Benzimidazole-Benzothiazole Congener BDBM50154561

In the same human liver microsome assay (ChEMBL_1561176), 1334370-67-0 (BDBM50154558) exhibits a CES2 IC50 of 3,420 nM, which is approximately 171-fold less potent than the closely related benzimidazole-benzothiazole analog BDBM50154561 (CHEMBL3774603; IC50 = 20 nM) [1]. This quantitative gap positions 1334370-67-0 as a moderate-potency control compound useful for establishing concentration-response baselines in CES2 inhibition screening cascades, whereas BDBM50154561 serves as a high-potency reference inhibitor in the same scaffold family [1].

Carboxylesterase 2 CES2 inhibition Human liver microsomes Metabolic stability

CES1 Inhibitory Activity: Comparison with Co-Assayed Benzimidazole-Benzothiazole Analog BDBM50154555

In the parallel CES1 inhibition assay (ChEMBL_1561177), 1334370-67-0 demonstrates an IC50 of 12,300 nM against human liver microsomal CES1, compared to 6,990 nM for the structurally related analog BDBM50154555 (CHEMBL3775916) assayed under identical conditions [1]. The ~1.8-fold weaker CES1 potency of 1334370-67-0, combined with its approximately 3.6-fold selectivity for CES2 over CES1 (CES1/CES2 ratio ≈ 3.6), contrasts with the broader isoform preference profile of the comparator [1].

Carboxylesterase 1 CES1 inhibition Drug metabolism Prodrug activation

Scaffold-Level Differentiation: Azetidine Linker versus Glycyrrhetinic Acid Triterpenoid CES2 Inhibitors

The leading class of potent CES2 inhibitors described by Zou et al. (2016) comprises glycyrrhetinic acid (GA) triterpenoid derivatives, which achieve CES2 IC50 values in the sub-micromolar to low nanomolar range (e.g., compound 42: IC50 = 0.39 µM) [1]. 1334370-67-0, with its benzimidazole-azetidine-benzothiazole architecture, represents a structurally unrelated chemotype with a CES2 IC50 of 3.42 µM [2]. While less potent in absolute terms, 1334370-67-0 offers a molecular weight of 334.4 g/mol versus GA derivatives that typically exceed 470 g/mol, and a topological polar surface area of 90.1 Ų versus >100 Ų for the triterpenoid series [3]. This physicochemical differentiation supports the use of 1334370-67-0 as a complementary scaffold in CES2 chemical biology when triterpenoid-related off-target effects or solubility limitations must be avoided [1].

Scaffold comparison CES2 inhibitor class Chemical diversity Drug-like properties

Structural Differentiation from Closest Commercially Available Analog: Benzothiazole vs. 4-Methylthiophene at the Carbonyl Position

The closest commercially available analog of 1334370-67-0 is (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone (CAS not listed; BenchChem), which replaces the benzothiazole moiety with a 4-methylthiophene group . This single-atom sulfur-to-CH replacement and ring system substitution alters the hydrogen-bonding capacity, π-stacking surface, and overall electronic profile of the molecule. While no head-to-head CES inhibition data are available for the thiophene analog, the benzothiazole group in 1334370-67-0 provides a more extended aromatic system (10 π-electrons across the bicyclic ring) compared to the 6 π-electron thiophene, conferring distinct molecular recognition properties at the CES active site [1]. The benzothiazole sulfur also serves as a potential hydrogen-bond acceptor unavailable in the methylthiophene variant [1].

Structural analog Heteroaryl replacement SAR Procurement differentiation

Molecular Docking Profile: Predicted Binding to FtsZ and NF-kB versus Class-Level Benzimidazole Antimicrobial Agents

In silico docking studies predict that 1334370-67-0 engages the bacterial cell division protein FtsZ with a binding energy of -9.5 kcal/mol (hydrogen bond interactions) and the inflammatory regulator NF-kB with a binding energy of -10.1 kcal/mol (ionic interactions) . For class-level context, benzimidazole derivatives evaluated as antimicrobial agents typically exhibit FtsZ docking scores in the -7.0 to -9.0 kcal/mol range, and the most potent benzimidazole-thiadiazolyl-azetidinone derivatives achieve MIC values below 10 µg/mL against Staphylococcus aureus [1]. The predicted binding energies for 1334370-67-0 place it at the favorable end of the benzimidazole class for these targets, although these data remain computational and have not been validated by in vitro antimicrobial or anti-inflammatory assays specific to this compound .

Molecular docking FtsZ NF-kB Antimicrobial Anti-inflammatory

Physicochemical and Drug-Likeness Profile: Conformational Rigidity Advantage over Flexible-Chain Benzimidazole-Benzothiazole Analogs

1334370-67-0 possesses only 2 rotatable bonds, a topological polar surface area of 90.1 Ų, and a molecular weight of 334.4 g/mol, placing it well within Lipinski's rule-of-five space [1]. This low rotatable bond count is a direct consequence of the azetidine ring linker, which restricts conformational freedom between the benzimidazole and benzothiazole termini. For comparison, flexible-chain analogs such as N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-(1,3-benzothiazol-2-yl)azetidine-3-carboxamide (CAS 1286698-76-7) incorporate a methylene spacer that increases the rotatable bond count and conformational entropy, potentially reducing binding site complementarity . The compound's 1 hydrogen bond donor and 4 hydrogen bond acceptors further define its interaction capacity relative to analogs with differing H-bond profiles [1].

Drug-likeness Conformational rigidity Rotatable bonds TPSA Lead optimization

Recommended Application Scenarios for 1334370-67-0 Based on Quantitative Differentiation Evidence


Carboxylesterase 2 (CES2) Moderate-Affinity Control in Metabolic Stability Screening Cascades

1334370-67-0 provides a well-characterized moderate-affinity CES2 inhibitor (IC50 = 3,420 nM) that can serve as a reproducible positive control in human liver microsome-based CES2 activity assays [1]. When used alongside the high-potency benzimidazole-benzothiazole analog BDBM50154561 (IC50 = 20 nM) in the same assay entry, the compound establishes a 171-fold dynamic range for assay validation and Z'-factor determination in high-throughput metabolic stability screening [1]. This application is directly supported by the quantitative head-to-head comparison data in Section 3, Evidence Item 1.

Dual CES1/CES2 Pharmacological Profiling for Drug–Drug Interaction Risk Assessment

With its dual CES1 (IC50 = 12,300 nM) and CES2 (IC50 = 3,420 nM) inhibitory activity and a measurable CES2 preference (CES1/CES2 ratio ≈ 3.6) [1], 1334370-67-0 is suitable for inclusion in panels of probe compounds used to phenotype the carboxylesterase contribution to prodrug hydrolysis (e.g., irinotecan/CPT-11 activation by CES2, clopidogrel activation by CES1) [2]. The compound's dual activity enables researchers to assess CES-mediated drug–drug interaction liability across both major human carboxylesterase isoforms in a single well-characterized chemical entity, as established in Section 3, Evidence Item 2.

Scaffold-Hopping Starting Point for Non-Triterpenoid CES2 Inhibitor Lead Optimization

As a non-triterpenoid CES2-active chemotype with favorable drug-like properties (MW 334.4, TPSA 90.1 Ų, only 2 rotatable bonds) [1], 1334370-67-0 offers medicinal chemistry teams a structurally distinct starting point for lead optimization away from the glycyrrhetinic acid and pyrazolone inhibitor classes [2]. The benzimidazole-azetidine-benzothiazole core can be systematically derivatized at the benzimidazole N–H, the azetidine ring, or the benzothiazole positions to improve CES2 potency from the current 3,420 nM toward the sub-100 nM range, while retaining the favorable physicochemical profile documented in Section 3, Evidence Items 3 and 6.

Computational Docking-Guided Antimicrobial Hit Identification Using the Benzimidazole-Azetidine-Benzothiazole Pharmacophore

The predicted docking scores for 1334370-67-0 against FtsZ (-9.5 kcal/mol) and NF-kB (-10.1 kcal/mol) [1] support its use as a virtual screening hit or pharmacophore template in structure-based drug design programs targeting bacterial cell division or inflammatory signaling pathways. Researchers can use the compound's experimentally validated CES inhibition data [2] alongside its in silico target engagement predictions to prioritize it for in vitro antimicrobial susceptibility testing against Staphylococcus aureus (including MRSA) and Mycobacterium species, leveraging the class-level MIC benchmarks established for benzimidazole-azetidinone derivatives (MIC < 10 µg/mL against S. aureus) [3]. This scenario is grounded in Section 3, Evidence Item 5.

Quote Request

Request a Quote for (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.